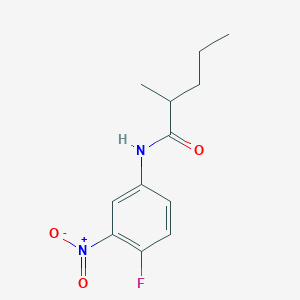

N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide

Description

Contextual Landscape of N-Substituted Amides in Chemical Science

N-substituted amides are a cornerstone class of organic compounds characterized by a nitrogen atom, bonded to a carbonyl group, which is also attached to an organic substituent (alkyl or aryl group). chegg.com This structural feature, known as the amide linkage, is fundamental in biochemistry, being the defining bond in the peptide chains that form proteins. nih.govresearchgate.net In synthetic organic chemistry, N-substituted amides serve as versatile intermediates and building blocks for more complex molecules, including a vast array of pharmaceuticals and agrochemicals. znaturforsch.com

The presence of a substituent on the nitrogen atom significantly influences the amide's physical and chemical properties. It can affect the molecule's reactivity, basicity, solubility, and susceptibility to hydrolysis. znaturforsch.com By carefully selecting the N-substituent, chemists can fine-tune these properties to optimize a molecule for a specific application, making N-substituted amides a critical focus in molecular design and synthesis. chegg.comznaturforsch.com Their synthesis is commonly achieved through nucleophilic acyl substitution, reacting an amine with a carboxylic acid derivative like an acyl chloride. chegg.com

Role and Significance of Fluorinated and Nitrated Aromatic Systems in Organic Synthesis and Molecular Design

Nitroaromatic compounds are another pivotal class of molecules, valued primarily as versatile synthetic intermediates. brainly.comresearchgate.net The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. researchgate.netucl.ac.uk This property is extensively exploited in organic synthesis. Furthermore, the nitro group can be readily reduced to an amino group, providing a reliable pathway to synthesize anilines, which are precursors to a wide range of dyes, polymers, and pharmaceuticals. researchgate.net This synthetic utility makes nitroaromatics essential building blocks in multistep synthetic sequences. brainly.com

Strategic Rationale for the Investigation of N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide

The specific structure of this compound suggests a deliberate combination of the functional groups discussed above to create a molecule with potential as a specialized chemical intermediate. The rationale for its design and investigation can be broken down as follows:

The N-(4-fluoro-3-nitrophenyl) Moiety: This core structure is a highly functionalized aniline (B41778) derivative. The fluorine atom, positioned para to the amide linkage, can enhance metabolic stability and modulate the electronic environment of the ring. The nitro group, positioned ortho to the fluorine and meta to the amide, serves two key purposes: it strongly influences the ring's electronics and acts as a synthetic handle for further transformations, most notably reduction to an amine. The presence of both a fluoro and a nitro group on the same ring creates a highly activated system for potential nucleophilic aromatic substitution reactions.

Combining these features, the primary strategic rationale for investigating this compound is likely its role as a precursor in the synthesis of more complex, potentially bioactive molecules. For instance, the nitro group could be reduced to an amine, which could then be used to construct a new heterocyclic ring, a common scaffold in many pharmaceuticals. A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been investigated for its antibacterial activity, suggesting that molecules with this substituted phenyl ring are of interest in medicinal chemistry. researchgate.netscielo.br

Overview of Research Trajectories and Academic Objectives for the Compound

Given the lack of published research on this compound, its investigation would likely begin with fundamental synthesis and characterization. Academic objectives would center on exploring its synthetic utility and potential as a molecular building block.

Key Research Trajectories would include:

Synthesis and Optimization: Developing an efficient and scalable synthesis route. This would typically involve the acylation of 4-fluoro-3-nitroaniline (B182485) with 2-methylpentanoyl chloride or a related activated carboxylic acid.

Chemical Reactivity Studies: A primary objective would be the chemical modification of the molecule. The most evident path is the selective reduction of the nitro group to form N-(3-amino-4-fluorophenyl)-2-methylpentanamide. This resulting aromatic diamine derivative is a valuable precursor for synthesizing heterocycles like benzimidazoles, which are prevalent in medicinal chemistry.

Exploration as a Synthetic Intermediate: Using the compound as a starting material to build a library of more complex derivatives. The functional handles (nitro group, aromatic ring) allow for a variety of subsequent reactions (e.g., cross-coupling, cyclization), enabling the creation of novel chemical entities for screening in areas like agrochemicals or pharmaceuticals.

Physicochemical and Structural Analysis: Thorough characterization using spectroscopic and crystallographic techniques to understand its molecular structure and properties, which is essential for predicting its behavior in more complex systems.

Detailed Findings and Data

As this compound is not a widely documented compound, detailed experimental data is not available in the public domain. However, we can present representative data from closely related analogs to provide insight into the expected physicochemical and spectroscopic properties.

Physicochemical Properties

The properties of the target compound can be estimated by examining its constituent parts. The table below lists experimental data for a key analog, N-(4-fluoro-3-nitrophenyl)acetamide.

| Property | Value for Analog: N-(4-fluoro-3-nitrophenyl)acetamide |

| Molecular Formula | C₈H₇FN₂O₃ |

| Molecular Weight | 198.15 g/mol |

| Physical Form | Solid |

| Melting Point | 138.5 °C |

| Boiling Point | 385.9 ± 32.0 °C at 760 mmHg |

| CAS Number | 351-32-6 |

| Data sourced from Sigma-Aldrich for the analogous compound N-(4-fluoro-3-nitrophenyl)acetamide. |

Spectroscopic Data (Representative for Analogous Structures)

Spectroscopic analysis is crucial for structure elucidation. The following tables outline the expected signals in NMR and IR spectroscopy based on analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum would show distinct signals for both the aromatic and aliphatic portions of the molecule.

| Proton Environment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| Aromatic-H (ortho to -NO₂) | 8.3 - 8.5 | Doublet of doublets (dd) | Deshielded by the adjacent nitro group. |

| Aromatic-H (ortho to -NH) | 7.5 - 7.8 | Multiplet (m) | Position influenced by both amide and fluorine. |

| Aromatic-H (ortho to -F) | 7.2 - 7.4 | Triplet (t) | Characteristic coupling with fluorine and adjacent proton. |

| Amide N-H | 8.5 - 10.0 | Broad singlet (br s) | Chemical shift is solvent-dependent. |

| Aliphatic α-CH | 2.2 - 2.5 | Multiplet (m) | Methine proton adjacent to the carbonyl. |

| Aliphatic β-CH₂ | 1.4 - 1.7 | Multiplet (m) | Methylene protons of the pentyl chain. |

| Aliphatic γ-CH₂ | 1.2 - 1.4 | Multiplet (m) | Methylene protons of the pentyl chain. |

| Aliphatic δ-CH₃ | 0.8 - 1.0 | Triplet (t) | Terminal methyl group of the pentyl chain. |

| Aliphatic α-CH₃ | 1.0 - 1.2 | Doublet (d) | Methyl group attached to the chiral center. |

| Predicted shifts are based on standard chemical shift tables and data from structurally similar N-aryl amides and 2-methylalkanamides. |

Table 2: Predicted ¹³C NMR Spectral Data

The carbon NMR would confirm the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ ppm) | Notes |

| Carbonyl C=O | 172 - 175 | Typical range for secondary amides. |

| Aromatic C-F | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Large coupling constant is characteristic of a direct C-F bond. |

| Aromatic C-NO₂ | 145 - 150 | Deshielded by the nitro group. |

| Aromatic C-NH | 135 - 140 | Carbon atom attached to the amide nitrogen. |

| Aromatic C-H | 115 - 130 | Range for other aromatic carbons. |

| Aliphatic α-CH | 40 - 45 | Methine carbon. |

| Aliphatic β-CH₂ | 30 - 35 | |

| Aliphatic γ-CH₂ | 20 - 25 | |

| Aliphatic δ-CH₃ | ~14 | Terminal methyl carbon. |

| Aliphatic α-CH₃ | 15 - 20 | Methyl group on the chiral center. |

| Predicted shifts are based on data for analogous N-aryl amides and aliphatic amides. znaturforsch.comresearchgate.net |

Table 3: Predicted IR Spectroscopy Data

Infrared spectroscopy would identify key functional groups via their vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3250 - 3350 | Medium-Strong | Indicates a secondary amide. |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong | A key characteristic peak for the amide group. |

| N-H Bend (Amide II) | 1510 - 1550 | Strong | Coupled with C-N stretching. |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | |

| C-F Stretch | 1100 - 1250 | Strong | |

| Ranges are based on typical IR absorption frequencies for the respective functional groups and data from substituted acetanilides. chemicalforums.combrainly.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-3-4-8(2)12(16)14-9-5-6-10(13)11(7-9)15(17)18/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIAFSTUFTTWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Disconnection and Pathway Analysis for N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection point is the amide bond. This C-N bond cleavage reveals two primary synthons: a nucleophilic aromatic amine and an electrophilic acyl group.

Disconnection: Amide C-N bond.

Synthons: 4-fluoro-3-nitrophenylaminyl anion and a 2-methylpentanoyl cation.

Synthetic Equivalents (Reagents): The practical chemical equivalents for these synthons are 4-fluoro-3-nitroaniline (B182485) and an activated form of 2-methylpentanoic acid, such as its acyl chloride or an ester.

Precursor Material Synthesis and Derivatization

The success of the synthesis hinges on the efficient preparation of its two core components: the aromatic amine and the aliphatic carboxylic acid.

4-fluoro-3-nitroaniline is a critical intermediate in various chemical syntheses. Its preparation is primarily achieved through two established routes.

Direct Nitration of p-Fluoroaniline: The most common industrial method involves the electrophilic nitration of p-fluoroaniline. This reaction's regioselectivity is dictated by the directing effects of the activating amino group and the deactivating fluoro group. The nitration is typically carried out under anhydrous conditions using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). Controlling the reaction temperature is crucial to maximize the yield of the desired isomer and minimize side products.

Alternative Synthetic Routes: An alternative approach involves the partial reduction of 2,4-dinitrofluorobenzene. By using specific catalysts, such as 5% rhodium on alumina, and controlling the hydrogenation conditions, one nitro group can be selectively reduced to an amine, yielding a mixture of isomers from which 4-fluoro-3-nitroaniline can be separated.

The functional groups on 4-fluoro-3-nitroaniline allow for further derivatization. For instance, the amino group can be acylated with reagents like acetic anhydride (B1165640) to form N-(4-fluoro-3-nitrophenyl)acetamide or undergo N-methylation with agents such as formaldehyde.

Table 1: Comparison of Synthetic Routes to 4-fluoro-3-nitroaniline

| Method | Starting Material | Key Reagents | Key Characteristics |

| Direct Nitration | p-Fluoroaniline | HNO₃, H₂SO₄ | Commercially feasible, requires careful temperature control. |

| Selective Reduction | 2,4-dinitrofluorobenzene | H₂, Rh/Alumina Catalyst | Provides an alternative route, may produce isomeric mixtures. |

2-methylpentanoic acid can be synthesized through several established organic chemistry pathways.

From Alkyl Halides: A common method begins with a suitable alkyl halide, such as 1-bromobutane (B133212). A two-step sequence is employed:

Nucleophilic Substitution: 1-bromobutane reacts with sodium cyanide (NaCN) to form pentanenitrile.

Hydrolysis: The nitrile is then hydrolyzed, typically under acidic conditions (e.g., dilute HCl), to yield 2-methylpentanoic acid.

Malonic Ester Synthesis: A versatile method for preparing carboxylic acids is the malonic ester synthesis. This process involves the alkylation of diethyl malonate. The α-hydrogens of the malonic ester are acidic and can be removed by a strong base like sodium ethoxide. The resulting carbanion acts as a nucleophile, reacting with an alkyl halide. A subsequent hydrolysis and decarboxylation sequence yields the desired substituted carboxylic acid.

Activation of the Carboxylic Acid: For amide bond formation, the carboxylic acid must be "activated" to increase the electrophilicity of the carbonyl carbon. This is typically achieved by converting it into a more reactive derivative, such as:

Acyl Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

Anhydride: Dehydration or reaction with another carboxylic acid derivative.

Activated Ester: Formation of esters with good leaving groups, like N-hydroxysuccinimide (NHS) esters.

Amide Bond Formation Strategies

The final and crucial step in the synthesis of this compound is the formation of the amide bond by coupling the two precursor fragments.

The condensation of a carboxylic acid and an amine is the most common method for forming an amide bond. Because this reaction is generally unfavorable under neutral conditions, a coupling reagent is required to activate the carboxylic acid.

Carbodiimides: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used dehydrating agents for this purpose. The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU).

To improve reaction efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines.

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Full Name | Solubility | Byproduct | Key Features |

| DCC | N,N'-dicyclohexylcarbodiimide | Organic Solvents | Dicyclohexylurea (DCU) - Insoluble | Potent skin sensitizer; byproduct precipitates from most organic solvents. |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water, Organic Solvents | Water-soluble urea derivative | Byproduct is water-soluble, facilitating easier purification in aqueous reactions. |

While classical coupling is effective, transition metal-catalyzed reactions offer powerful alternative strategies for C-N bond formation. These methods are particularly useful for coupling challenging substrates. The Buchwald-Hartwig amination and related copper-catalyzed N-arylation reactions are prominent examples.

In this context, instead of coupling an amine and a carboxylic acid, the reaction would involve coupling an aryl halide (e.g., 4-fluoro-1-iodo-3-nitrobenzene) with a primary amide (2-methylpentanamide). Copper-catalyzed systems, often employing Cu(I) salts like CuI in combination with a ligand such as a diamine, have proven extremely effective for the N-arylation of amides. These reactions are valued for their broad substrate scope and tolerance of various functional groups. The development of these catalytic systems provides a complementary approach to traditional amide synthesis.

Electrosynthesis and Other Advanced Amide Bond Formation Techniques

Conventional amide synthesis often relies on stoichiometric coupling agents, which can generate significant chemical waste. rsc.orgresearchgate.net Modern organic synthesis seeks greener and more efficient alternatives, with electrosynthesis emerging as a powerful tool. bohrium.comchemistryviews.org Electrochemical methods can offer unique reactivity and avoid the use of hazardous reagents. bohrium.comchemistryviews.org

Electrosynthesis: Electrochemical amidation can be approached through several strategies that could be applied to the synthesis of this compound.

The Anion Pool Method: This technique involves the electrochemical reduction and deprotonation of the amine component, in this case, 4-fluoro-3-nitroaniline. rsc.orgbohrium.com This process increases the nucleophilicity of the amine, allowing it to react with an acyl source, such as 2-methylpentanoic anhydride or a related ester. rsc.org This method is highly atom-efficient and sustainable. bohrium.com The reaction would proceed via the cathodic reduction of the amine, which then attacks the acyl donor. rsc.org

Mediated Amide Coupling: An alternative electrochemical approach uses a mediator to facilitate the reaction. For instance, an iodide-mediated process involves the anodic oxidation of iodide to a reactive species. chemistryviews.org This species can then react with a phosphine (B1218219), like triphenylphosphine, which in turn activates the carboxylic acid (2-methylpentanoic acid) for nucleophilic attack by the amine. chemistryviews.org This method can lower the required electrode potential and is compatible with sensitive substrates. chemistryviews.org

Oxidative Amidation: Direct oxidative coupling of aldehydes with amines can be achieved electrochemically. A potential pathway could involve the reaction of 2-methylpentanal (B94375) with 4-fluoro-3-nitroaniline to form a hemiaminal intermediate. Subsequent chemoselective electrochemical oxidation of the hemiaminal, potentially using a gold electrocatalyst, would yield the desired amide. acs.org

Other Advanced Techniques:

Umpolung Amide Synthesis (UmAS): This strategy inverts the typical polarity of the reactants. For N-aryl amides, a reaction between an α-fluoronitroalkane and an N-aryl hydroxylamine (B1172632) can be promoted by a simple base, avoiding traditional coupling agents and issues like racemization for chiral substrates. nih.govacs.org This method has proven effective for synthesizing challenging N-aryl amides with complete conservation of enantioenrichment. nih.govnih.gov

Catalytic Direct Amidation: Significant progress has been made in the catalytic direct condensation of carboxylic acids and amines, which is the most atom-economical approach. Catalysts based on boron, titanium, or zirconium can facilitate the dehydration reaction under milder conditions than direct thermal condensation. ucl.ac.ukmdpi.com For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective catalyst for the amidation of N-protected amino acids with various amines, often allowing for purification by simple filtration without the need for chromatography. acs.org

Optimization of Reaction Parameters and Conditions

Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency in the synthesis of this compound.

Solvent System Effects and Rational Selection

The choice of solvent is critical as it can influence reaction rates, equilibria, and the solubility of reactants and catalysts. In amide bond formation, solvents can affect the activation of the carboxylic acid and the nucleophilicity of the amine. A systematic screening of solvents is a standard optimization procedure.

For a typical coupling reaction, aprotic solvents are generally preferred. Dichloromethane (DCM), acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are common choices. The selection depends on the specific coupling agents and reactants used. In some modern protocols, solvent choice can even dictate the reaction outcome, switching between amide and imide formation, for example. nih.gov Green chemistry principles also encourage the use of more environmentally benign solvents like 2-methyl-THF or even performing reactions under solvent-free conditions where feasible. rsc.org

Table 1: Illustrative Effect of Solvent on a Model Amidation Reaction This table presents generalized data for a representative amidation reaction to illustrate solvent effects.

| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Illustrative Yield (%) | Notes |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 95 | Excellent solubility for polar reactants; can be difficult to remove. |

| Dichloromethane (DCM) | 9.1 | 6 | 90 | Good general-purpose solvent; volatile and easy to remove. |

| Acetonitrile (ACN) | 37.5 | 8 | 85 | Polar aprotic; useful in electrochemical applications. |

| Tetrahydrofuran (THF) | 7.5 | 12 | 80 | Less polar aprotic solvent; good for organometallic reagents. |

| Toluene | 2.4 | 24 | 70 | Nonpolar; allows for azeotropic removal of water in direct amidations. |

Temperature and Pressure Profiling for Yield and Selectivity

Temperature significantly impacts reaction kinetics, with higher temperatures generally leading to faster reaction rates. nih.gov However, elevated temperatures can also promote side reactions or decomposition of sensitive functional groups, such as the nitro group on the target molecule. For most standard amidation reactions using coupling agents, temperatures between 0 °C (during reagent addition to control exotherms) and room temperature are common. Catalytic direct amidations may require higher temperatures (80-160 °C) to drive the dehydration equilibrium. mdpi.com

Pressure is typically maintained at atmospheric levels. However, vacuum can be applied in direct amidation methods to remove water or other volatile byproducts (like methanol (B129727) in the case of amidation from esters), thereby shifting the reaction equilibrium towards the product and increasing conversion. nih.govacs.org

Reagent Stoichiometry and Concentration Dependence

The molar ratio of reactants is a key parameter. In a typical amidation, the carboxylic acid and amine are used in near-equimolar amounts (e.g., 1:1 to 1:1.2). A slight excess of the amine can be used to ensure complete consumption of a more valuable activated acid. The concentration of reactants can also influence the reaction rate, with higher concentrations generally leading to faster reactions, though this can also increase the rate of side reactions or cause solubility issues.

When coupling agents are used, their stoichiometry is critical. For example, using carbodiimides like DCC, a 1:1:1 ratio of acid, amine, and coupling agent is often the starting point. Additives such as HOBt are typically used in equimolar amounts to the coupling agent. luxembourg-bio.com

Table 2: Representative Effect of Reagent Stoichiometry on Amide Yield Based on a model reaction: Carboxylic Acid + Amine → Amide, using a coupling agent.

| Acid (equiv.) | Amine (equiv.) | Coupling Agent (equiv.) | Illustrative Yield (%) | Observation |

|---|---|---|---|---|

| 1.0 | 1.0 | 1.0 | 85 | Incomplete conversion of limiting reagent may occur. |

| 1.0 | 1.2 | 1.1 | 95 | Slight excess of amine and coupling agent drives reaction to completion. |

| 1.2 | 1.0 | 1.1 | 93 | Useful if the amine is the more valuable starting material. |

| 1.0 | 1.0 | 0.9 | 70 | Insufficient activation leads to low conversion. |

Reaction Kinetics and Process Monitoring

Monitoring the reaction's progress is essential to determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or low yields from incomplete conversion. Common monitoring techniques include:

Thin-Layer Chromatography (TLC): A simple, rapid method to qualitatively track the consumption of starting materials and the formation of the product.

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time, allowing for detailed kinetic analysis.

Gas Chromatography (GC): Suitable if the components are volatile and thermally stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube or by taking aliquots from the reaction mixture.

Kinetic studies can reveal the reaction order, rate constants, and activation energy, providing a deeper understanding of the reaction mechanism and helping to identify rate-limiting steps. nih.govacs.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After the synthesis is complete, the crude reaction mixture contains the desired amide product, unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is typically required to isolate this compound in high purity. google.comresearchgate.net

Aqueous Workup and Extraction: The first step is often to quench the reaction and perform a liquid-liquid extraction. The crude mixture is diluted with an organic solvent (e.g., ethyl acetate, DCM) and washed sequentially with an acidic solution (e.g., dilute HCl) to remove basic impurities like unreacted amine, a basic solution (e.g., saturated NaHCO₃) to remove acidic impurities like unreacted carboxylic acid and acidic byproducts, and finally with brine to remove residual water. google.com

Drying and Concentration: The separated organic phase is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude solid or oil.

Crystallization/Recrystallization: For solid amides like the target compound, recrystallization is a powerful purification technique. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) and allowed to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor. researchgate.net

Chromatography: If recrystallization is ineffective or for purifying non-crystalline products, column chromatography is the method of choice.

Flash Chromatography: The most common preparative technique, using a stationary phase like silica (B1680970) gel and a mobile phase (eluent), typically a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate). The polarity of the eluent is optimized to achieve good separation between the product and impurities. biotage.com

Preparative HPLC: Used for achieving very high purity or for separating difficult-to-resolve mixtures. Reversed-phase columns are common for moderately polar compounds like amides. researchgate.net

The purification of synthetic intermediates would follow similar principles, tailored to the specific physical and chemical properties of each intermediate compound.

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for the purification of organic compounds by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound with the structural characteristics of this compound, several chromatographic methods could be theoretically applied.

Potential Chromatographic Methods:

| Technique | Stationary Phase (Predicted) | Mobile Phase System (Predicted) | Detection Method |

| Column Chromatography | Silica gel (normal phase) or C18-functionalized silica (reverse phase) | Hexane/Ethyl Acetate gradient (normal phase) or Acetonitrile/Water gradient (reverse phase) | UV-Vis Spectroscopy (at a wavelength corresponding to the compound's chromophore) |

| Thin-Layer Chromatography (TLC) | Silica gel plates | Hexane/Ethyl Acetate mixtures | UV light (254 nm) or staining reagents |

| High-Performance Liquid Chromatography (HPLC) | C18 or Phenyl-Hexyl column | Isocratic or gradient elution with Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

The choice of chromatographic method would be contingent on the scale of purification required, with column chromatography being suitable for larger quantities and HPLC for high-purity analytical and preparative separations. The polarity of the compound, influenced by the nitro and amide functional groups, suggests that both normal-phase and reverse-phase chromatography could be effective. Optimization of the mobile phase composition would be crucial to achieve adequate separation from potential impurities, such as starting materials or reaction byproducts.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the purification of solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of crystals of the pure compound while impurities remain in the solution.

Hypothetical Recrystallization Protocol:

A systematic approach to developing a recrystallization protocol for this compound would involve the following steps:

Solvent Screening: Small-scale solubility tests would be performed with a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

Dissolution: The crude solid would be dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.

Decolorization (if necessary): If colored impurities are present, a small amount of activated carbon could be added to the hot solution to adsorb them, followed by hot filtration.

Cooling and Crystal Formation: The hot, saturated solution would be allowed to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally promotes the formation of larger, purer crystals.

Isolation and Drying: The crystals would be collected by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and then dried under vacuum to remove all traces of the solvent.

Table of Potential Recrystallization Solvents:

| Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) |

| Ethanol | High | Moderate to Low |

| Isopropanol | Moderate to High | Low |

| Ethyl Acetate | High | Moderate |

| Toluene | Moderate | Low |

| Hexane | Low | Very Low |

The ideal solvent or solvent mixture would be determined empirically to maximize yield and purity.

Mechanistic Investigations of Compound Synthesis and Chemical Reactivity

Elucidation of Amide Bond Formation Reaction Mechanisms

The formation of the amide bond in N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide typically proceeds through the reaction of 4-fluoro-3-nitroaniline (B182485) with an activated derivative of 2-methylpentanoic acid. The most common laboratory-scale synthesis involves the use of 2-methylpentanoyl chloride.

The reaction mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amino group in 4-fluoro-3-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylpentanoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton from the nitrogen atom, often facilitated by a mild base, to yield the final amide product.

Table 1: Key Steps in the Nucleophilic Acyl Substitution Mechanism

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of 4-fluoro-3-nitroaniline attacks the carbonyl carbon of 2-methylpentanoyl chloride. |

| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. |

| 3. Elimination of Leaving Group | The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. |

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between 2-methylpentanoic acid and 4-fluoro-3-nitroaniline. These reagents activate the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Catalytic Cycle Analysis in Metal-Mediated Amidation Reactions

Palladium-catalyzed amidation reactions represent a modern and efficient method for the formation of N-aryl amides. syr.edu While specific studies on this compound are not prevalent, the general mechanism for palladium-catalyzed N-arylation of amides can be applied. syr.edu This typically involves the coupling of an aryl halide or triflate with an amide in the presence of a palladium catalyst and a suitable ligand.

The catalytic cycle is generally understood to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-4-fluoro-3-nitrobenzene), forming a Pd(II) intermediate.

Amide Binding and Deprotonation: The amide, in this case, 2-methylpentanamide (B1217331), coordinates to the Pd(II) center. A base then deprotonates the amide to form a palladium-amidate complex.

Reductive Elimination: The aryl group and the amido group on the palladium center undergo reductive elimination, forming the C-N bond of the final product, this compound, and regenerating the Pd(0) catalyst. syr.edu

The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the reductive elimination step. syr.edu

Table 2: Plausible Catalytic Cycle for Palladium-Mediated Synthesis

| Step | Reactants/Intermediates | Product/Intermediate |

|---|---|---|

| Oxidative Addition | Pd(0) + Ar-X | Ar-Pd(II)-X |

| Ligand Exchange/Deprotonation | Ar-Pd(II)-X + R-CONH2 + Base | [Ar-Pd(II)-NHCOR] |

Stereochemical Pathways and Stereoselectivity in Synthetic Steps

The 2-methylpentanamide moiety of the target molecule contains a chiral center at the second carbon atom. If the synthesis starts with a racemic mixture of 2-methylpentanoic acid or its derivatives, the final product will also be a racemic mixture of (R)- and (S)-N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide.

To achieve a stereoselective synthesis, an enantiomerically pure starting material, such as (R)- or (S)-2-methylpentanoic acid, must be used. The amide formation reactions, whether through the acyl chloride method or using coupling reagents, generally proceed with retention of configuration at the chiral center, as the stereocenter is not directly involved in the reaction. Therefore, the stereochemistry of the final product is dictated by the stereochemistry of the starting carboxylic acid. Asymmetric synthesis of chiral amides is an active area of research, with various methods being developed to achieve high enantioselectivity. nih.govresearchgate.net

Identification and Characterization of Reaction Intermediates

The primary reaction intermediate in the synthesis of this compound via the acyl chloride route is the tetrahedral intermediate formed during the nucleophilic acyl substitution. Due to its transient nature, this intermediate is typically not isolated but is inferred from mechanistic studies of similar reactions. Its presence is supported by kinetic data and computational modeling of acylation reactions.

In syntheses employing coupling reagents like DCC, an O-acylisourea intermediate is formed from the reaction of the carboxylic acid with the coupling agent. This activated intermediate is then attacked by the amine. These intermediates are also generally reactive and not isolated during the course of the reaction.

Pathways for Degradation and Stability Analysis under Chemical Stress

The stability of this compound is influenced by the presence of the amide linkage and the nitro and fluoro substituents on the aromatic ring. Under chemical stress, several degradation pathways are plausible.

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. researchgate.netnih.govrsc.org

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the departure of the protonated 4-fluoro-3-nitroaniline.

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate of 2-methylpentanoic acid and 4-fluoro-3-nitroaniline. researchgate.net The rate of hydrolysis is generally accelerated under alkaline conditions. nih.gov

Photodegradation: The presence of the nitroaromatic system suggests potential susceptibility to photodegradation. Aromatic nitro compounds can absorb UV light and undergo various photochemical reactions, including reduction of the nitro group or cleavage of the amide bond.

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially involving cleavage of the amide bond or reactions involving the nitro group.

Table 3: Potential Degradation Products under Chemical Stress

| Stress Condition | Major Degradation Products |

|---|---|

| Acidic Hydrolysis | 2-Methylpentanoic acid and 4-fluoro-3-nitroaniline hydrochloride |

| Basic Hydrolysis | 2-Methylpentanoate salt and 4-fluoro-3-nitroaniline |

Side Reaction Analysis and Byproduct Formation Mechanisms

Several side reactions can occur during the synthesis of this compound, leading to the formation of byproducts.

Reaction with water: If the starting materials or solvent are not anhydrous, the acyl chloride can react with water to form 2-methylpentanoic acid, which will not react further under these conditions.

Diacylation: Although less common with secondary amides, under forcing conditions or with a large excess of the acylating agent, diacylation of the aniline (B41778) nitrogen is a theoretical possibility, though sterically hindered.

Reactions of the nitro group: Under certain conditions, particularly with reducing agents, the nitro group can be reduced to an amino group, leading to the formation of N-(3-amino-4-fluorophenyl)-2-methylpentanamide.

Polymerization: In the presence of strong bases or high temperatures, side reactions leading to polymeric materials can occur, although this is generally not a major concern under standard amidation conditions.

Careful control of reaction conditions, such as temperature, stoichiometry of reagents, and exclusion of moisture, is essential to minimize the formation of these byproducts and maximize the yield of the desired product.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom of bonds in N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide would be expected to significantly influence its physical and biological properties. Computational methods are instrumental in elucidating these structural nuances.

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

To investigate the molecular structure of this compound, quantum mechanical calculations, particularly Density Functional Theory (DFT), would be the method of choice for a balance of accuracy and computational cost. nih.govresearchgate.net A common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to perform geometry optimization. nih.gov This process would yield the most stable (lowest energy) arrangement of the atoms in the molecule. The output of these calculations would provide precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, DFT calculations for similar aromatic amides have shown good agreement with experimental results. nih.gov

Hypothetical Optimized Geometry Parameters for this compound (Illustrative)

This table is for illustrative purposes and is based on general principles of computational chemistry, not on published data for this specific molecule.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C-F | ~1.35 |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| C=O (amide) | ~1.23 | |

| N-H (amide) | ~1.01 | |

| C-N (amide) | ~1.35 | |

| **Bond Angles (°) ** | O-N-O (nitro) | ~125 |

| C-C-N (amide) | ~115 | |

| C-N-H (amide) | ~120 | |

| Dihedral Angles (°) | O=C-N-H | ~180 (for a trans-amide bond) |

| C-C-C-C (phenyl ring) | ~0 |

Conformational Landscape Exploration and Energy Minima Identification

The presence of several rotatable bonds in the 2-methylpentanamide (B1217331) side chain suggests that this compound can exist in multiple conformations. nih.govresearchgate.net A systematic conformational search would be necessary to identify the various low-energy conformers and the global energy minimum. This can be achieved by systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting structure. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. Identifying the most stable conformer is crucial as it often represents the bioactive conformation of a molecule.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Computational methods provide valuable insights into these characteristics.

Frontier Molecular Orbital Theory Application

Illustrative Frontier Molecular Orbital Energies

This table is for illustrative purposes and is based on general principles of computational chemistry, not on published data for this specific molecule.

| Orbital | Energy (eV) | Description |

| HOMO | ~ -7.5 | Likely localized on the nitrophenyl ring, indicating this region is prone to electrophilic attack. |

| LUMO | ~ -2.0 | Likely localized on the nitrophenyl ring, particularly the nitro group, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.5 | Indicates moderate chemical stability. |

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (typically colored blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the most negative potential would be expected around the oxygen atoms of the nitro group and the carbonyl group of the amide. The most positive potential would likely be found around the amide hydrogen and the hydrogens of the phenyl ring.

Fukui Functions and Local Reactivity Prediction

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the sites most likely to accept an electron, while the Fukui function for electrophilic attack (f-) indicates the sites most likely to donate an electron. For this compound, the carbon atoms of the phenyl ring ortho and para to the nitro group would be expected to have high f+ values, making them susceptible to nucleophilic attack. The nitrogen and oxygen atoms would likely have high f- values, indicating their propensity for electrophilic attack.

Intermolecular Interactions and Molecular Recognition Hypotheses (Theoretical and in silico focus, devoid of biological efficacy)

The intermolecular interactions of this compound are governed by the presence of several key functional groups: the amide linkage, the aromatic ring substituted with a fluorine atom and a nitro group, and the aliphatic 2-methylpentyl chain. These features allow for a variety of non-covalent interactions that can be explored through computational methods.

While specific molecular docking studies on this compound are not widely available, insights can be drawn from studies on analogous compounds containing the 4-fluoro-3-nitrophenyl moiety. nih.gov Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a receptor. For this compound, hypothetical docking into a model receptor site would likely reveal the importance of the nitro and fluoro groups in forming specific interactions. The nitro group, being a strong hydrogen bond acceptor, could interact with donor residues. The fluorine atom can participate in halogen bonding and other electrostatic interactions. The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), making it a crucial anchor point for binding. The lipophilic 2-methylpentyl group would likely favor interactions with hydrophobic pockets within a binding site.

In silico studies on similar nitro- and fluoro-substituted aromatic compounds have demonstrated their potential to form key interactions within protein binding sites. unar.ac.idd-nb.infonih.govnih.gov For instance, the nitro group often participates in electrostatic interactions with positively charged residues, while the fluorine atom can engage in favorable contacts with various amino acids.

| Interaction Type | Potential Interacting Group on this compound | Model Receptor Residue Type (Hypothetical) |

| Hydrogen Bonding (Acceptor) | Nitro group (O), Amide carbonyl (O) | Arginine, Lysine, Histidine (Donors) |

| Hydrogen Bonding (Donor) | Amide (N-H) | Aspartate, Glutamate, Serine (Acceptors) |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., carbonyl oxygen of backbone) |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | 2-methylpentyl chain | Leucine, Isoleucine, Valine |

The dihedral angle between the phenyl ring and the amide plane is another important conformational parameter. This angle will be influenced by steric hindrance from the ortho-nitro group and the electronic effects of the substituents. MD simulations in an aqueous solvent would also highlight the role of water molecules in solvating the polar nitro and amide groups, potentially forming stable hydrogen-bonded networks that influence the molecule's conformational preferences.

Spectroscopic Property Prediction and Assignment (for research purposes, not listing properties)

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can aid in the characterization of novel compounds.

Density Functional Theory (DFT) is a widely used method for predicting NMR chemical shifts. worktribe.com For this compound, DFT calculations could predict the 1H, 13C, and 19F NMR spectra. The predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the amide proton, and the protons of the 2-methylpentyl group. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and fluoro groups.

Predicting 19F NMR chemical shifts is particularly valuable for fluorinated compounds. quantumbioinc.com DFT calculations can provide a good estimate of the 19F chemical shift, which is highly sensitive to the electronic environment. This would be a key identifier for this molecule.

| Nucleus | Key Influencing Factors on Chemical Shift |

| 1H | Electronegativity of neighboring atoms, aromatic ring currents, anisotropic effects of nitro and carbonyl groups. |

| 13C | Hybridization state, electronic effects of substituents (nitro, fluoro, amide). |

| 19F | Electron density around the fluorine atom, influenced by the nitro group and the overall electronic structure of the ring. |

Theoretical vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. researchgate.netnih.gov The calculated spectrum would show characteristic vibrational modes for the functional groups present.

Key predicted vibrational frequencies would include:

N-H stretching of the amide group.

C=O stretching of the amide group (Amide I band).

N-H bending and C-N stretching of the amide group (Amide II and III bands).

Asymmetric and symmetric stretching of the nitro (NO2) group.

C-F stretching .

Aromatic C-H and C=C stretching .

Aliphatic C-H stretching of the 2-methylpentyl group.

Comparison of theoretical and experimental spectra can aid in the assignment of vibrational modes and provide confidence in the molecular structure. researchgate.net

Solvent Effects on Molecular and Electronic Structure (Computational modeling)

Computational models, such as the Polarizable Continuum Model (PCM), can be used to study the effects of different solvents on the molecular and electronic structure of this compound. researchgate.net The polarity of the solvent is expected to have a significant impact on the molecule's properties.

In polar solvents, the dipole moment of the molecule is likely to increase due to the stabilization of the polar nitro and amide groups. This can lead to changes in the geometry, such as the bond lengths and angles of these polar groups. Solvation can also influence the conformational equilibrium, potentially favoring more extended conformations that allow for better solvent accessibility to the polar functionalities.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also expected to be solvent-dependent. researchgate.net In polar solvents, the energy gap between the HOMO and LUMO may change, which could be reflected in the UV-Vis absorption spectrum of the compound.

| Property | Expected Effect of Increasing Solvent Polarity |

| Dipole Moment | Increase |

| Conformational Equilibrium | Shift towards more polar conformations |

| HOMO-LUMO Gap | Potential decrease, leading to a red shift in UV-Vis absorption |

| Vibrational Frequencies | Shifts in frequencies of polar groups (e.g., C=O, NO2) |

Derivatization and Functionalization Strategies

Modifications of the N-(4-fluoro-3-nitrophenyl) Moiety

The substituted phenyl ring is a key area for functionalization, featuring a reducible nitro group, a fluorine atom susceptible to substitution, and carbon atoms on the ring that could potentially undergo electrophilic substitution.

The nitro group is one of the most versatile functionalities on the aromatic ring, readily undergoing reduction to an array of different oxidation states, most commonly to a primary amino group. This transformation is significant as it dramatically alters the electronic properties of the phenyl ring, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group. wikipedia.org

A variety of methods are available for the reduction of aromatic nitro groups. core.ac.uk The choice of reagent is crucial, especially to ensure the integrity of the adjacent amide linkage, which can also be susceptible to reduction under certain conditions. researchgate.net Chemoselective methods are therefore preferred. For instance, the use of hydrazine (B178648) hydrate (B1144303), often in the presence of a catalyst like Raney nickel or with zinc, has been shown to selectively reduce nitro groups while preserving amide functionality. researchgate.netresearchgate.net

Other common methods include catalytic hydrogenation using catalysts such as palladium, platinum, or Raney nickel. wikipedia.orgresearchgate.net Metal-acid systems, like iron, tin, or zinc in the presence of hydrochloric acid, are also effective and widely used for converting nitroarenes to anilines. wikipedia.org The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632), by using specific reagents and controlling reaction conditions, for example, with zinc metal in aqueous ammonium (B1175870) chloride. researchgate.net

| Reagent/System | Resulting Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Amino (-NH₂) | Pressurized H₂ atmosphere, various solvents (e.g., ethanol, ethyl acetate) | wikipedia.orgresearchgate.net |

| Fe, Sn, or Zn in HCl | Amino (-NH₂) | Aqueous acidic media, often heated | wikipedia.org |

| Hydrazine hydrate (N₂H₄·H₂O) | Amino (-NH₂) | Often with a catalyst (e.g., Raney Ni, Zn); selective for nitro group over amide | researchgate.net |

| Sodium hydrosulfite (Na₂S₂O₄) | Amino (-NH₂) | Aqueous or mixed aqueous/organic solvent systems | researchgate.net |

| Zinc dust, NH₄Cl | Hydroxylamino (-NHOH) | Aqueous ammonium chloride solution | researchgate.net |

| Metal hydrides (e.g., LiAlH₄) | Azo (-N=N-) | Typically avoided for aniline (B41778) synthesis as they can lead to azo compounds | researchgate.net |

The fluorine atom on the phenyl ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine. reddit.com This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. reddit.com

A wide range of nucleophiles can be employed to displace the fluoride (B91410) ion. Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, can be used to synthesize the corresponding aryl ethers. Sulfur nucleophiles, like thiolates, react to form thioethers. Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines (such as pyrrolidine (B122466) or morpholine), are also effective, leading to the formation of substituted anilines. nih.govbath.ac.ukrsc.org The reactions are typically carried out in polar aprotic solvents like DMF or DMSO and may require heating. nih.gov

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Aryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Ammonia | Aqueous ammonia (NH₃) | Primary arylamine |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | Secondary arylamine |

| Secondary Amine | Pyrrolidine | Tertiary arylamine |

While the ring is activated for nucleophilic substitution, it is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the powerful electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom. acsgcipr.orgnih.gov The amide group (-NHCOR) is typically an ortho, para-director and is considered activating; however, its activating effect is likely overcome by the two deactivating groups. acsgcipr.org

Predicting the site of a potential electrophilic attack requires analyzing the directing effects of all three substituents:

Amide (-NHCOR) at C1: Directs ortho to C2 and C6.

Nitro (-NO₂) at C3: Directs meta to C1 and C5 (both blocked).

Fluoro (-F) at C4: Directs ortho to C3 and C5 (both blocked).

The directing effects converge to suggest that if an EAS reaction were to occur, the electrophile would be directed to the C2 or C6 positions, guided by the amide group. However, reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. acsgcipr.orgnih.gov Other EAS reactions, such as nitration or halogenation, would likely require forcing conditions (e.g., fuming acids, high temperatures), which could risk degrading the rest of the molecule. nih.govorganic-chemistry.org Therefore, electrophilic substitution on this substrate is considered challenging and would likely proceed with low yield, if at all.

Functionalization of the Amide Linkage

The amide bond itself presents opportunities for further chemical modification, including reactions at the amide nitrogen and cleavage of the C-N bond.

The secondary amide contains a proton on the nitrogen atom that can be removed by a strong base, generating an amidate anion. This anion is a potent nucleophile and can react with electrophiles.

N-Alkylation: The N-alkylation of secondary amides is typically achieved by first deprotonating the amide with a strong base, such as sodium hydride (NaH) in an aprotic solvent like THF or DMF, followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Milder conditions using bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) have also been developed, which can offer better functional group tolerance.

N-Acylation: Acylation of the amide nitrogen leads to the formation of an imide. This can be accomplished by reacting the amide with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base or an acid catalyst. For example, reacting the amide with acetic anhydride under acidic catalysis can yield the corresponding N-acetylated imide.

Amide bonds are known for their kinetic stability, but they can be cleaved under hydrolytic conditions. stackexchange.com The hydrolysis of N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide would yield 4-fluoro-3-nitroaniline (B182485) and 2-methylpentanoic acid.

Acid-Catalyzed Hydrolysis: This process typically requires heating the amide in a strong aqueous acid, such as concentrated HCl or H₂SO₄. stackexchange.com The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The reaction is effectively irreversible because the resulting amine is immediately protonated to form a non-nucleophilic ammonium salt. libretexts.org

Base-Promoted Hydrolysis: This involves heating the amide with a strong aqueous base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is also considered irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack. stackexchange.comlibretexts.org

The reverse reaction, amide formation, from 4-fluoro-3-nitroaniline and 2-methylpentanoic acid is also a fundamental transformation. Direct condensation of the amine and carboxylic acid requires high temperatures to remove water and is often inefficient. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acyl chloride (using SOCl₂ or (COCl)₂) or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond under milder conditions.

| Transformation | Conditions | Products/Reactants | Reference |

|---|---|---|---|

| Acid Hydrolysis (Cleavage) | Aqueous HCl or H₂SO₄, heat | 4-fluoro-3-nitroaniline + 2-methylpentanoic acid | stackexchange.com |

| Base Hydrolysis (Cleavage) | Aqueous NaOH or KOH, heat | 4-fluoro-3-nitroaniline + sodium 2-methylpentanoate | stackexchange.com |

| Amide Formation (from Acyl Chloride) | 2-methylpentanoyl chloride + 4-fluoro-3-nitroaniline, base (e.g., pyridine) | This compound | - |

| Amide Formation (Coupling Reagent) | 2-methylpentanoic acid + 4-fluoro-3-nitroaniline, DCC | This compound | - |

Structural Modifications of the 2-methylpentanamide (B1217331) Chain

Stereoselective Introduction of Additional Functionalities at C-2 or other Pentanamide (B147674) positions

No publicly available research data.

Chain Elongation or Shortening Approaches

No publicly available research data.

Regioselectivity and Stereoselectivity in Derivatization Reactions

No publicly available research data.

Investigation of Molecular Recognition and Interactions Mechanism and Binding Focused, Non Clinical

Computational Prediction of Binding Sites and Putative Ligand-Receptor Interactions (Purely theoretical/computational)

In the absence of empirical data, computational methods would be the initial step to hypothesize the potential biological targets and binding interactions of N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide. Molecular docking simulations could be employed to predict the binding affinity and pose of the compound within the active sites of various receptors. For instance, a virtual screening against a panel of kinases or proteases could reveal potential targets.

A hypothetical docking study might predict that the nitro group and the fluorine atom on the phenyl ring are critical for forming specific hydrogen bonds and halogen bonds with amino acid residues in a putative binding pocket. The 2-methylpentanamide (B1217331) moiety would likely occupy a hydrophobic pocket, with the carbonyl group acting as a hydrogen bond acceptor.

Table 1: Hypothetical Predicted Interactions for this compound with a Putative Kinase Target

| Interacting Group of Ligand | Type of Interaction | Putative Interacting Residue |

| Nitro Group (NO2) | Hydrogen Bond | Lysine (side chain amine) |

| Fluorine Atom (F) | Halogen Bond | Aspartate (backbone carbonyl) |

| Amide Carbonyl (C=O) | Hydrogen Bond | Serine (side chain hydroxyl) |

| Pentanamide (B147674) Alkyl Chain | Hydrophobic Interaction | Leucine, Valine, Isoleucine |

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Focus on molecular features influencing interaction, not biological outcome)

To explore the molecular features influencing interaction, a systematic SAR study would be necessary. This would involve synthesizing and analyzing a series of analogs.

Influence of Aromatic Substituent Variations on Interaction Profiles

The electronic and steric properties of the substituents on the phenyl ring are expected to significantly influence binding. Replacing the fluoro and nitro groups with other substituents would modulate the interaction profile. For example, substituting the electron-withdrawing nitro group with an electron-donating group like an amino or methoxy (B1213986) group would alter the electrostatic potential of the aromatic ring, likely affecting key polar interactions.

Table 2: Hypothetical SAR of Aromatic Ring Analogs

| Aromatic Substituent (Position 3) | Aromatic Substituent (Position 4) | Predicted Change in Binding Affinity | Rationale |

| -NO2 (original) | -F (original) | Baseline | --- |

| -NH2 | -F | Decrease | Loss of key hydrogen bond acceptor; gain of donor may be unfavorable. |

| -CN | -F | Increase | Cyano group can act as a strong hydrogen bond acceptor. |

| -NO2 | -Cl | Similar/Slight Increase | Chlorine can form stronger halogen bonds than fluorine. |

| -NO2 | -H | Decrease | Loss of halogen bond interaction. |

Impact of Amide Linkage Geometry and Conformational Features

The amide bond's geometry is crucial for maintaining the correct orientation of the aromatic ring and the aliphatic side chain. The planarity of the amide bond restricts conformational freedom. Introducing conformational constraints, for instance, by incorporating the amide into a lactam ring, could lock the molecule into a more or less favorable binding conformation, providing insights into the bioactive conformation.

Effects of Pentanamide Side Chain Modifications

The 2-methylpentanamide side chain likely engages in hydrophobic interactions. Altering its length, branching, or introducing cyclic moieties would probe the size and shape of the corresponding hydrophobic pocket. For example, increasing the chain length might lead to a steric clash or allow for additional favorable hydrophobic contacts, depending on the topology of the binding site.

Table 3: Hypothetical SAR of Pentanamide Side Chain Analogs

| Side Chain Modification | Predicted Change in Binding Affinity | Rationale |

| 2-methylpentanamide (original) | Baseline | --- |

| n-pentanamide | Decrease | Loss of specific hydrophobic contact by the 2-methyl group. |

| 2-ethylpentanamide | Decrease | Potential steric clash due to the larger ethyl group. |

| Cyclopentylcarboxamide | Increase | Rigidification of the side chain may be entropically favorable for binding. |

Mechanistic Studies of Specific Molecular Interactions (e.g., enzyme inhibition kinetics with purified proteins, not therapeutic effects)

Once a putative target is identified, mechanistic studies with the purified protein would be essential to characterize the interaction.

Advanced Analytical and Research Methodologies

High-Resolution Spectroscopic Characterization

The precise determination of the molecular structure and connectivity of N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide relies on a suite of high-resolution spectroscopic techniques. These methods provide unparalleled detail at the atomic and molecular level.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm), the exact molecular formula can be unequivocally determined. This technique distinguishes the target compound from other molecules with the same nominal mass, providing a crucial first step in its characterization.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While standard 1D NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete structural puzzle of this compound. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings within the 2-methylpentyl group and the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons further away, respectively. These correlations are critical for unambiguously assigning all proton and carbon signals and confirming the amide linkage between the two constituent parts of the molecule.

X-ray Crystallography: For a definitive three-dimensional structural elucidation, X-ray crystallography stands as the gold standard. This technique, when applicable, can provide precise coordinates of each atom in the crystal lattice of this compound. The resulting crystal structure would reveal detailed information on bond lengths, bond angles, and torsional angles. Furthermore, it would offer insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state.

| Technique | Information Obtained for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm elemental composition and molecular formula. |

| Two-Dimensional NMR (2D NMR) | Detailed connectivity of atoms, enabling unambiguous assignment of proton and carbon signals and confirmation of the molecular structure. |

| X-ray Crystallography | Three-dimensional atomic coordinates, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. |

Advanced Chromatographic Techniques for Compound Analysis and Purification

The analysis and purification of this compound, particularly when dealing with complex reaction mixtures or resolving stereoisomers, necessitate the use of advanced chromatographic methods.

Preparative High-Performance Liquid Chromatography (Preparative HPLC): When high purity samples of this compound are required for further studies, preparative HPLC is the method of choice. This technique allows for the separation and collection of the target compound from byproducts and unreacted starting materials on a larger scale than analytical HPLC. The selection of an appropriate stationary phase and mobile phase is crucial for achieving optimal separation.

Chiral Chromatography: The presence of a stereocenter at the second position of the pentanamide (B147674) moiety means that this compound can exist as a pair of enantiomers. Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to resolve these enantiomers. The differential interaction between the enantiomers and the CSP allows for their separation, enabling the isolation and analysis of each individual enantiomer. This is critical for studying the stereospecific properties of the compound.

Calorimetric Methods for Energetic Characterization of Molecular Interactions

Understanding the thermodynamics of how this compound interacts with other molecules is fundamental to predicting its behavior in various chemical and biological systems.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for directly measuring the heat changes associated with binding events. By titrating a solution of a potential binding partner into a solution containing this compound, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event without the need for labeling or immobilization.

Microfluidic and Flow Chemistry Applications for Synthesis and Reaction Monitoring

The synthesis and real-time analysis of this compound can be significantly enhanced through the use of microfluidic and flow chemistry platforms.

Microfluidics: Microfluidic devices, or "lab-on-a-chip" systems, allow for chemical reactions to be performed in channels with micrometer dimensions. This offers advantages such as precise control over reaction conditions, enhanced heat and mass transfer, and the ability to work with very small quantities of reagents. The synthesis of this compound in a microfluidic reactor could lead to improved yields and purity.

Flow Chemistry: Continuous flow chemistry involves pumping reactants through a reactor where the reaction occurs. This methodology allows for safer handling of hazardous intermediates, precise temperature and pressure control, and facile scaling of production. The synthesis of this compound in a flow system could be coupled with in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.

Automation and High-Throughput Screening Methodologies

In the context of discovering new derivatives or studying the interactions of this compound, automation and high-throughput screening (HTS) are invaluable.

Automated Synthesis: Automated synthesis platforms can be employed to rapidly generate a library of analogs of this compound by systematically varying the aliphatic side chain or the substitution pattern on the aromatic ring. This allows for the efficient exploration of the chemical space around the parent molecule.

Future Directions and Emerging Research Perspectives

Exploration of Unconventional Synthetic Routes for N-(4-fluoro-3-nitrophenyl)-2-methylpentanamide and its Analogs

The conventional synthesis of this compound would likely involve the acylation of 4-fluoro-3-nitroaniline (B182485) with 2-methylpentanoyl chloride or a related activated carboxylic acid derivative. However, future research could focus on more innovative and sustainable synthetic strategies that offer advantages in terms of efficiency, safety, and atom economy.

One promising avenue is the application of photoredox catalysis , which utilizes visible light to mediate the formation of amide bonds under mild conditions. nih.govnih.gov This approach could circumvent the need for stoichiometric activating agents and potentially allow for the direct coupling of carboxylic acids with nitroanilines through novel radical-based mechanisms. acs.orgresearchgate.net

Continuous flow chemistry represents another significant area for exploration. nih.govresearchgate.net The synthesis of amides from nitroarenes has been demonstrated in telescoped continuous flow systems, which can enhance reaction safety and scalability. schenautomacao.com.br A hypothetical flow process for the synthesis of the target compound could involve the in-situ reduction of a dinitro precursor followed by amidation, or a direct amidation protocol optimized for flow conditions. researchgate.net

Furthermore, novel amidation reactions, such as those mediated by selenocarboxylates and azides or three-component reactions involving isocyanides, could offer alternative disconnections and access to a wider range of analogs that are not easily accessible through traditional methods. nih.govcatrin.com

A comparison of potential unconventional synthetic routes is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Features |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. nih.gov | Utilizes a photocatalyst and visible light to generate reactive intermediates for amide bond formation. nih.gov |

| Continuous Flow Chemistry | Enhanced safety and control, improved scalability, potential for process automation. nih.gov | Reactions are performed in a continuously flowing stream rather than in a batch reactor. researchgate.net |

| CO2-Mediated Amidation | Utilizes a cheap and abundant C1 source, can be integrated into flow systems. schenautomacao.com.br | Involves the reaction of in-situ generated iminophosphoranes with carbon dioxide to form isocyanates, which are then trapped by carboxylic acids. schenautomacao.com.br |

| Isocyanide-based Multicomponent Reactions | High atom economy, rapid access to molecular complexity from simple starting materials. catrin.com | A three-component reaction involving an isocyanide, an alkyl halide, and water to form amides. catrin.com |

Potential Applications in Advanced Materials Science or as Chemical Biology Tools (excluding clinical/pharmacological applications)

The unique combination of a fluorine atom and a nitro group on the aromatic ring of this compound suggests potential applications beyond the biological realm.

In advanced materials science , the polar nitro group and the electron-withdrawing fluorine atom can impart specific electronic properties to the molecule. Derivatives of this compound could be investigated as components of organic electronic materials, such as charge-transport layers in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The precise tuning of the electronic properties through modification of the alkyl chain and substitution on the phenyl ring could lead to new materials with tailored functionalities.